

Structural Elucidation & Spectroscopic Characterization: (3,4- Dibromophenyl)methanethiol

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Compound of Interest

Compound Name: (3,4-Dibromophenyl)methanethiol

Cat. No.: B13060102

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CAS: 1698349-00-6 Formula: C₇H₆Br₂S Molecular Weight: 281.99 g/mol

Executive Technical Summary

(3,4-Dibromophenyl)methanethiol is a benzylic thiol intermediate used primarily in the synthesis of sulfur-containing heterocycles and as a fragment in structure-activity relationship (SAR) studies involving halogen bonding.

The characterization of this molecule presents specific challenges:

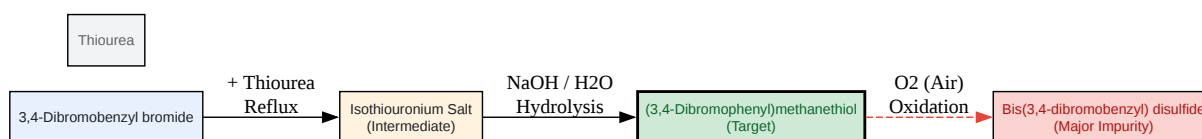
- **Oxidative Instability:** Like all primary mercaptans, it readily oxidizes to the disulfide dimer (Bis(3,4-dibromobenzyl) disulfide) upon exposure to air, complicating NMR and MS analysis.
- **Isotopic Signatures:** The presence of two bromine atoms creates a distinct mass spectral fingerprint that serves as the primary confirmation of elemental composition.

Synthesis & Impurity Profile (The "Why" Behind the Spectra)

To interpret the spectra accurately, one must understand the genesis of the sample. The commercial synthesis typically follows a thiourea-mediated S-alkylation of 3,4-dibromobenzyl bromide, followed by alkaline hydrolysis.

Reaction Pathway & Impurities

The following Graphviz diagram outlines the synthesis and the critical oxidation pathway that generates the most common spectroscopic impurity.



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Figure 1: Synthesis pathway showing the genesis of the disulfide impurity, which appears as a distinct set of signals in NMR and MS.

Mass Spectrometry (MS): The Isotopic Fingerprint

For a molecule with two bromine atoms, the isotope pattern is the most definitive confirmation of identity. Bromine exists as

(50.7%) and

(49.3%) in a nearly 1:1 ratio.[1]

Theoretical Isotope Distribution

When two bromine atoms are present, the molecular ion (M) splits into a triad with an approximate intensity ratio of 1:2:1.

Ion Species	Composition	m/z (Approx)	Relative Intensity
M ⁺		280	50% (relative to max)
[M+2] ⁺		282	100% (Base Peak)
[M+4] ⁺		284	50% (relative to max)

Diagnostic Fragmentation

- Molecular Ion: Look for the 1:2:1 triplet centered at m/z 282.
- Tropylium Ion Formation: A major fragment will arise from the loss of the sulfhydryl radical ($\text{SH}\cdot$, 33 Da) or H_2S , leading to a dibromotropylium cation at m/z ~247/249/251 (maintaining the 1:2:1 pattern).
- Impurity Alert: If you observe a cluster around m/z 560-564, your sample has oxidized to the disulfide.

Nuclear Magnetic Resonance (NMR)[2][3][4]

The NMR data below represents the expected shifts in CDCl_3 . The aromatic region is an ABX system (or ABC depending on field strength) modified by the 3,4-dibromo substitution pattern.

^1H NMR (400 MHz, CDCl_3)

Position	Shift (δ ppm)	Multiplicity	Integral	Coupling (J)	Assignment Logic
Ar-H (C2)	7.55 - 7.65	Doublet (d)	1H	$J \approx 2.0$ Hz	Meta-coupling to H6. Deshielded by adjacent Br and alkyl group.
Ar-H (C5)	7.50 - 7.60	Doublet (d)	1H	$J \approx 8.2$ Hz	Ortho-coupling to H6. Deshielded by Br at C4.
Ar-H (C6)	7.05 - 7.15	dd	1H	$J \approx 8.2, 2.0$ Hz	Ortho to H5, Meta to H2.
Benzylic CH ₂	3.65 - 3.75	Doublet (d)	2H	$J \approx 7.5$ Hz	Coupled to SH.
Thiol SH	1.70 - 1.80	Triplet (t)	1H	$J \approx 7.5$ Hz	Coupled to CH ₂ . Exchangeable with D ₂ O.

Critical Protocol Note:

- **Coupling Disappearance:** If the CDCl₃ is "wet" or acidic, the SH proton will exchange, appearing as a broad singlet, and the Benzylic CH₂ will collapse from a doublet to a singlet.
- **Disulfide Check:** The disulfide impurity (S-S) causes the benzylic CH₂ to shift downfield by approximately 0.2–0.3 ppm (to ~3.9 ppm).

¹³C NMR (100 MHz, CDCl₃)

Carbon Type	Shift (δ ppm)	Description
C-Br (Quaternary)	~123.0 - 125.0	Two distinct peaks for C3 and C4.
Ar-C (Quaternary)	~141.0	C1 (attached to CH ₂).
Ar-CH	128.0 - 133.0	Signals for C2, C5, C6.
Benzylic CH ₂	~28.0	Upfield due to Sulfur (vs Oxygen).

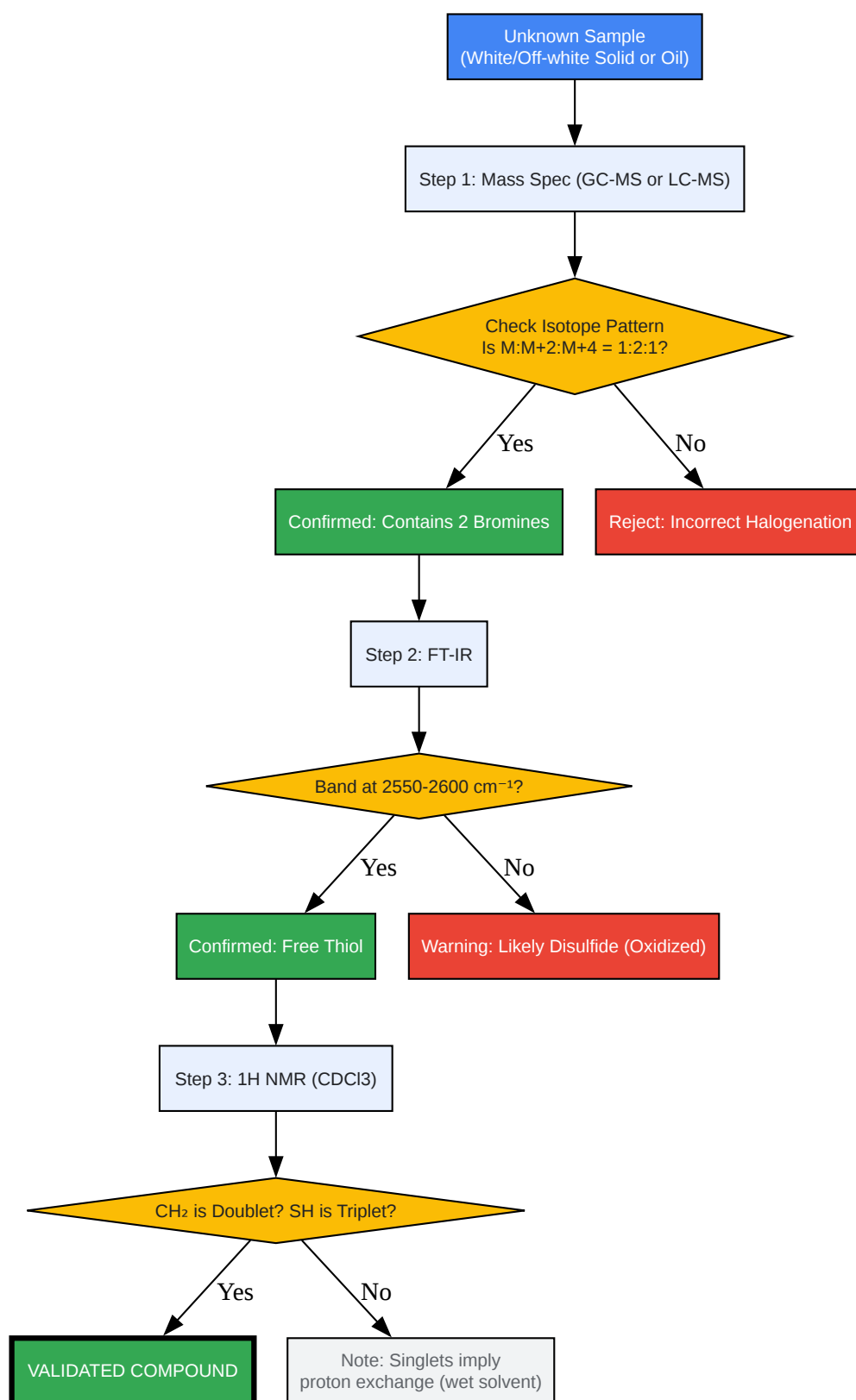
Infrared Spectroscopy (FT-IR)

IR is less specific for the aromatic substitution pattern but critical for confirming the thiol functionality.

- S-H Stretch (Diagnostic): A weak, sharp band at 2550–2600 cm^{-1} . This is the most important band to confirm the thiol is free and not a disulfide.
- C-H Stretch (Aromatic): 3000–3100 cm^{-1} .
- C-H Stretch (Aliphatic): 2850–2950 cm^{-1} .
- C=C Aromatic Ring: 1450–1600 cm^{-1} .
- C-Br Stretch: Strong bands in the fingerprint region, typically 500–700 cm^{-1} .

Analytical Workflow & Logic Tree

Use the following Graphviz workflow to validate your sample.



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Figure 2: Logical decision tree for validating **(3,4-Dibromophenyl)methanethiol**.

Handling & Safety Protocol

- **Odor Control:** Like all benzyl mercaptans, this compound has a potent, unpleasant "garlic/skunk" odor. All transfers must occur in a fume hood. Glassware should be bleached (sodium hypochlorite) immediately after use to oxidize the thiol to the odorless sulfonate.
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent disulfide formation.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Mercaptan (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
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